molecular formula C11F14O2 B3369772 Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene CAS No. 24520-19-2

Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene

Cat. No.: B3369772
CAS No.: 24520-19-2
M. Wt: 430.09 g/mol
InChI Key: QYMQYPBAGDZNMY-UHFFFAOYSA-N
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Description

Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene is a complex fluorinated organic compound characterized by its high fluorine content and unique structural features. This compound is known for its exceptional chemical stability and resistance to various chemical reactions due to the presence of multiple fluorine atoms.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available fluorinated precursors such as trifluorovinyl bromide and trifluoromethyl compounds.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction involving the formation of intermediate fluorinated species followed by coupling reactions to introduce the trifluorovinyl and trifluoromethyl groups.

  • Conditions: The reactions are usually carried out under anhydrous conditions using inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. High temperatures and strong Lewis acids or bases may be employed to facilitate the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent control over reaction conditions to ensure product purity and yield.

  • Purification: Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the final product in high purity.

  • Safety Measures: Due to the highly reactive nature of fluorinated compounds, appropriate safety measures, including the use of protective equipment and proper ventilation, are essential during the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, although its high fluorine content makes it resistant to many common oxidizing agents.

  • Reduction: Reduction reactions are generally not favorable due to the stability imparted by the fluorine atoms.

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, under specific conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium(VI) oxide, and other strong oxidizers may be used in controlled conditions.

  • Nucleophiles: Strong nucleophiles such as alkyl lithium compounds or Grignard reagents can be employed for substitution reactions.

  • Conditions: Reactions are typically conducted at elevated temperatures and under anhydrous conditions to prevent hydrolysis.

Major Products Formed:

  • Oxidation Products: Depending on the specific conditions, oxidation can yield various fluorinated carboxylic acids or ketones.

  • Substitution Products: Nucleophilic substitution can result in the formation of new fluorinated ethers or alcohols.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical research areas. Biology: Its unique properties make it a useful tool in biological studies, particularly in the investigation of membrane permeability and interactions with biological macromolecules. Medicine: Fluorinated compounds are often explored for their potential medicinal properties, including their use in drug design and development. Industry: The compound's chemical stability and resistance to degradation make it suitable for applications in materials science, such as in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In general, the presence of multiple fluorine atoms can influence molecular interactions, such as hydrogen bonding and van der Waals forces, thereby affecting the compound's behavior in biological and chemical systems. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Pentafluoroethane: A simpler fluorinated compound with fewer fluorine atoms.

  • Perfluorooctanoic acid (PFOA): Another highly fluorinated compound used in various industrial applications.

  • Trifluoromethane: A smaller fluorinated molecule with a single trifluoromethyl group.

Uniqueness: Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene stands out due to its complex structure and high fluorine content, which confer exceptional stability and resistance to chemical reactions compared to simpler fluorinated compounds.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11F14O2/c12-1-2(13)4(15)6(5(16)3(1)14)26-9(20,10(21,22)23)11(24,25)27-8(19)7(17)18
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMQYPBAGDZNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865157
Record name Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
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Molecular Weight

430.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24520-19-2
Record name 1-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,3,4,5,6-pentafluorobenzene
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Record name Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
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Record name Benzene, 1-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,3,4,5,6-pentafluoro-
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Record name Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
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Record name Pentafluoro[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]benzene
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Record name PENTAFLUORO(1,2,2-TRIFLUORO-2-((TRIFLUOROVINYL)OXY)-1-(TRIFLUOROMETHYL)ETHOXY)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
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Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
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Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
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Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
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Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene
Reactant of Route 6
Pentafluoro(1,2,2-trifluoro-2-((trifluorovinyl)oxy)-1-(trifluoromethyl)ethoxy)benzene

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